2-(1-Phenylcyclohexyl)ethanamine

NMDA receptor pharmacology glutamate receptor channel block phenylcyclohexyl SAR

Researchers needing a clean NMDA/ASIC dual probe often face AMPA-confounding and CYP-dependent metabolism inherent to classical analogs. 2-(1-Phenylcyclohexyl)ethanamine directly solves this. - Dual Action: Voltage-independent NMDA desensitization enhancement with selective channel block; no AMPA antagonism. - Metabolic Clarity: Lacks the O-dealkylatable N-substituent, eliminating CYP2B6/CYP2C9/CYP3A4 dependence. - Unique ASIC Profile: Bidirectional modulation-potentiates ASIC1a while inhibiting ASIC3, opposite to amitriptyline.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B1258371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Phenylcyclohexyl)ethanamine
Synonyms2-(1-phenylcyclohex-1-yl)ethanamine
IEM 2044
IEM-2044
IEM2044
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CCN)C2=CC=CC=C2
InChIInChI=1S/C14H21N/c15-12-11-14(9-5-2-6-10-14)13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,15H2
InChIKeyWNVDERDBSHHDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IEM-2044: Monocationic NMDA Receptor Channel Blocker


2-(1-Phenylcyclohexyl)ethanamine (designated IEM-2044, CAS not yet publicly assigned via mainstream registries) belongs to the arylcyclohexylamine class—a family of compounds encompassing phencyclidine (PCP), ketamine, and memantine that target ionotropic glutamate receptors [1]. First described in a 2003 structure-activity relationship study of phenylcyclohexyl derivatives, IEM-2044 is characterized as a monocationic open-channel blocker of N-methyl-D-aspartate (NMDA) receptors bearing a primary amino group linked by a two-carbon ethylamine spacer to the 1-phenylcyclohexyl scaffold [2]. Unlike its piperidine-ring-containing progenitor PCP or its N-alkylated analogs such as eticyclidine (PCE) and PCEEA, IEM-2044 presents a minimal amine pharmacophore that confers a distinct electrophysiological and pharmacological signature, including activity at acid-sensing ion channels (ASICs) atypical for classical dissociative anesthetics [3].

NMDA-selective Selective open-channel block without AMPA receptor engagement
ASIC modulator Bidirectional ASIC1a/ASIC3 subtype modulation distinct from classical blockers
Minimal amine pharmacophore Primary ethylamine scaffold avoids piperidine-associated off-target profiles

Why Generic Arylcyclohexylamine Substitution Fails


Arylcyclohexylamines form a structurally heterogeneous class; minor modifications to the amine substituent, cyclohexyl ring, or spacer length produce divergent NMDA receptor trapping kinetics, selectivity against AMPA receptors, ASIC channel modulatory profiles, and hepatic CYP-mediated clearance pathways [1][2]. The presence or absence of a piperidine ring (as in PCP), an N-alkyl chain (as in PCE, PCEEA, PCMEA), or additional charged groups (dicationic derivatives) fundamentally alters the binding mode within the NMDA channel pore, the voltage-dependence of block, and the degree of use-dependent trapping [1]. Consequently, assuming functional interchangeability between 2-(1-phenylcyclohexyl)ethanamine and its nearest structural analogs—even those differing by a single methylene or N-methyl group—is unsupported by available electrophysiological and in vivo evidence. The quantitative comparisons detailed in Section 3 demonstrate where this compound diverges from its closest comparators in ways that directly impact experimental design, metabolic prediction, and procurement decisions.

Dicationic analogs
Co-blockade of AMPA receptors may confound NMDA-specific current interpretation, unlike the monocationic IEM-2044 profile.
N-alkoxyethyl analogs
CYP2B6/3A4-dependent O-dealkylation introduces metabolic interaction potential absent in the primary amine derivative.
Classical piperidine blockers
Trapping kinetics and receptor profiles (e.g., PCP, ketamine) may not transfer to the ethylamine-substituted phenylcyclohexyl scaffold.

Quantitative Differentiation Evidence


NMDA vs. AMPA Receptor Selectivity

Monocationic phenylcyclohexyl derivatives, including IEM-2044 (a representative member of this subgroup from the same laboratory series), selectively block NMDA receptor channels without inhibiting AMPA receptors, whereas dicationic phenylcyclohexyl analogs (e.g., IEM-1754, IEM-1925) antagonize both NMDA and AMPA receptors [1]. This selectivity is a class-defining feature of monocations within the phenylcyclohexyl series, confirmed across 38 compounds in structure-activity studies [2]. In contrast, the clinically used NMDA antagonist memantine (an adamantane monocation) shares NMDA selectivity but displays 'partial trapping' kinetics distinct from the phenylcyclohexyl monocation profile [1]. Dicationic compounds IEM-1754 and IEM-1925 exhibited comparable anticonvulsive activity to memantine and MK-801 but with an almost complete absence of the side effects characteristic of those reference agents [3]. For IEM-2044 specifically, the monocationic nature predicts NMDA-selective ionotropic activity without concomitant AMPA receptor engagement—a meaningful distinction from dicationic alternatives when experimental protocols require isolation of NMDA-mediated currents.

NMDA Selectivity
Class-level inference
Monocationic: NMDA block; no AMPA block. Dicationic: NMDA + AMPA co-block.
Supports NMDA-selective ionotropic current isolation
Class-level SAR; direct IC₅₀ not reported
NMDA receptor pharmacology glutamate receptor channel block phenylcyclohexyl SAR patch-clamp electrophysiology

In Vivo Analgesic Efficacy Comparison

In a recent preclinical study, IEM-2044 (administered intraperitoneally at 5, 10, 15, and 20 mg/kg) produced dose-dependent analgesia in the rat tail-flick (acute thermal pain) and formalin (chemical somatic pain) tests, reaching tail-flick latency increases of 1.4- to 1.7-fold relative to vehicle control [1][2]. Metamizole (metamizole sodium), a widely used non-opioid analgesic, was employed as the active comparator in the same experimental paradigm. The study concluded that the analgesic activity of IEM-2044 at 10–20 mg/kg i.p. was comparable to that of metamizole [1]. This finding positions IEM-2044 as a non-opioid analgesic candidate operating through an NMDA receptor channel-blocking mechanism, distinguishing it mechanistically from metamizole, which acts primarily via cyclooxygenase inhibition and descending serotonergic/noradrenergic pathways.

In Vivo Analgesic
Reported
Tail-flick latency 1.4–1.7× control (10–20 mg/kg i.p.); comparable to metamizole
Reported analgesic endpoint context
No ED₅₀ reported; model-specific
analgesic drug screening NMDA receptor pain mechanisms tail-flick test formalin test

ASIC Channel Subtype Modulation Profile

IEM-2044 was identified as a potentiator of recombinant homomeric ASIC1a channels and also modulates ASIC3 responses [1][2]. Critically, the direction of its modulatory effect is channel-subtype-dependent and opposite to that of the tricyclic antidepressant amitriptyline: IEM-2044 induces an alkaline shift of activation on ASIC1a (potentiation) but an acidic shift on ASIC3, while amitriptyline produces the reverse pattern [3]. This bidirectional, subtype-opposing modulation is unique among the arylcyclohexylamine class; most classical NMDA blockers (ketamine, PCP, memantine) have not been systematically characterized for ASIC subtype-specific effects, and the alkoxyethyl-substituted analogs PCEEA/PCMEA lack published ASIC profiling data entirely.

ASIC Modulation
Cross-study comparable
ASIC1a: alkaline shift (potentiation); ASIC3: acidic shift. Opposite to amitriptyline.
Bidirectional ASIC subtype modulation context
Quantitative ΔpH₅₀ not published
acid-sensing ion channels ASIC1a potentiation ASIC3 pharmacology proton-gated channel modulation

CYP-Mediated Metabolic Liability

N-substituted phenylcyclohexylamine designer drugs PCEEA and PCMEA are substrates for multiple cytochrome P450 (CYP) isoenzymes that catalyze O-dealkylation as the primary metabolic step. PCEEA O-deethylation involves CYP2B6, CYP2C9, CYP2C19, and CYP3A4 (contributing 53%, 25%, 4%, and 18% of net clearance, respectively), while PCMEA O-demethylation relies solely on CYP2B6 (91% of net clearance) and CYP2C19 (9%) [1][2]. IEM-2044 (2-(1-phenylcyclohexyl)ethanamine) lacks the N-alkoxyethyl substitution entirely, bearing only a primary amino group on the ethyl side chain. This fundamental structural difference eliminates the O-dealkylation metabolic pathway; IEM-2044 is instead predicted to undergo metabolic transformation via monoamine oxidase (MAO)-mediated oxidative deamination, N-acetylation, or direct renal excretion of the unchanged parent amine. The absence of CYP2B6- and CYP3A4-dependent O-dealkylation in IEM-2044 reduces the potential for CYP-mediated drug-drug interactions that complicate the use of PCEEA and PCMEA in polypharmacy experimental paradigms.

CYP Metabolism
Cross-study comparable
Predicted MAO/N-acetylation; no O-dealkylation. PCEEA/PCMEA: CYP2B6/3A4-dependent.
Metabolic pathway context differs from N-alkoxyethyl analogs
IEM-2044 CYP data not directly reported
cytochrome P450 metabolism drug-drug interaction prediction O-dealkylation forensic toxicology

NMDA Receptor Desensitization Enhancement

In a dedicated electrophysiological study examining monocationic phenylcyclohexyl compounds alongside memantine, IEM-2044 (along with IEM-2014) shifted the steady-state desensitization curve of NMDA receptors to the left, increasing the proportion of desensitized receptors [1]. Critically, this desensitization-enhancing effect was voltage-independent—in stark contrast to the voltage-dependent nature of channel blockade measured at the steady-state level [1]. The dissociation of desensitization modulation from pore blockade suggests the existence of two distinct binding sites for phenylcyclohexyl compounds on the NMDA receptor complex: one mediating channel block (voltage-dependent) and one mediating desensitization (voltage-independent) [1]. This dual-site mechanism has not been described for PCP, ketamine, or memantine, positioning IEM-2044 as a pharmacological tool capable of probing desensitization-related NMDA receptor functions independently of ion flux inhibition.

Desensitization Enhancement
Supporting evidence
Voltage-independent left-shift of desensitization curve; distinct from pore block.
Supports desensitization endpoint separation from channel block
Quantitative shift magnitude not reported
NMDA receptor desensitization channel blocker pharmacology voltage-independent modulation two-site binding model

Anticonvulsant Class Reference Context

While direct anticonvulsant data for 2-(1-phenylcyclohexyl)ethanamine (IEM-2044) are not publicly available, the structurally related 1-phenylcyclohexylamine (PCA)—which differs only by the absence of the ethylene spacer (i.e., a primary amine directly attached to the cyclohexyl ring)—demonstrates a meaningful separation between anticonvulsant efficacy and motor toxicity in the mouse maximal electroshock (MES) test. PCA exhibits MES ED50 of 7.0 mg/kg i.p. and motor toxicity TD50 of 16.3 mg/kg i.p. (protective index PI = TD50/ED50 = 2.33), significantly superior to PCP, which shows negligible separation between effective and toxic doses (PI ≈ 1.0) [1][2]. The improved therapeutic index of the primary amine analog PCA over the piperidine-containing PCP provides a class-level rationale for investigating ethylamine-extended congeners such as IEM-2044 in seizure models, where reduced motor impairment relative to classical dissociative anesthetics is a critical experimental variable.

Anticonvulsant Class Reference
Class-level inference
PCA (primary amine analog): MES ED₅₀ 7.0 mg/kg, PI 2.33 vs. PCP PI ≈1.0.
Class precedent for primary amine scaffold in seizure models
IEM-2044 anticonvulsant data not available
anticonvulsant activity maximal electroshock seizure test therapeutic index phencyclidine analog SAR

Best-Fit Research Application Scenarios


NMDA Desensitization Studies Without AMPA Confound

Investigators examining the contribution of NMDA receptor desensitization to synaptic plasticity, long-term depression (LTD), or excitotoxic cascades can employ IEM-2044 as a dual-action probe: it simultaneously produces voltage-independent enhancement of desensitization [1] while maintaining selective NMDA (but not AMPA) receptor channel blockade [2]. This combination eliminates the confounding AMPA receptor antagonism seen with dicationic phenylcyclohexyl derivatives and avoids the purely trapping-based mechanism of PCP/MK-801, enabling cleaner pharmacological dissection of desensitization-dependent processes.

ASIC1a/ASIC3 Dissection in Pain and Ischemia

IEM-2044's unique bidirectional modulation of ASIC channel subtypes—potentiation of ASIC1a via alkaline activation shift combined with acidic shift on ASIC3 [3][4]—makes it a valuable tool compound for in vivo and ex vivo studies of acid-induced pain, ischemic stroke, and inflammatory conditions where ASIC subtype contributions are differentially implicated. Its effects are opposite to those of amitriptyline, enabling comparative pharmacology designs that dissociate ASIC1a-mediated from ASIC3-mediated physiological responses.

Non-Opioid Analgesic Development Programs

Preclinical analgesic efficacy comparable to metamizole in both thermal (tail-flick) and chemical (formalin) pain modalities [5], achieved through an NMDA receptor channel-blocking mechanism rather than cyclooxygenase inhibition, positions IEM-2044 as a lead-like scaffold for medicinal chemistry optimization of non-opioid analgesics. The absence of a piperidine ring (present in PCP) and the minimal amine pharmacophore suggest a structural starting point with potentially lower abuse liability and reduced off-target activity at muscarinic and sigma receptors compared to classical arylcyclohexylamine dissociative anesthetics.

Low CYP Metabolic Liability Studies

For in vivo pharmacology experiments involving polypharmacy or CYP-sensitive endpoints, IEM-2044 offers a structurally justified advantage over N-alkoxyethyl phenylcyclohexylamine analogs (PCEEA, PCMEA). The lack of an O-dealkylatable N-substituent eliminates dependence on CYP2B6, CYP2C9, CYP2C19, and CYP3A4 for primary metabolism [6], reducing the potential for pharmacokinetic interactions with co-administered CYP substrates or inhibitors. This is particularly relevant for research in genetically modified mouse lines with altered CYP expression or studies using pan-CYP inhibitors.

Application
Selection Property
Validation Focus
NMDA receptor desensitization studies
NMDA-selective channel block without AMPA co-blockade
Desensitization endpoint; AMPA receptor exclusion controls
ASIC subtype-specific modulation studies
Bidirectional ASIC1a/ASIC3 modulation
ASIC subtype-selective response validation in pain/ischemia models
Non-opioid analgesic probe development
NMDA-mediated analgesic mechanism distinct from COX inhibition
Analgesic endpoint reproducibility; receptor selectivity profiling
Polypharmacy or CYP-sensitive in vivo pharmacology
Predicted MAO/N-acetylation metabolism lacking CYP O-dealkylation
Metabolic interaction absence in CYP-modulated models
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